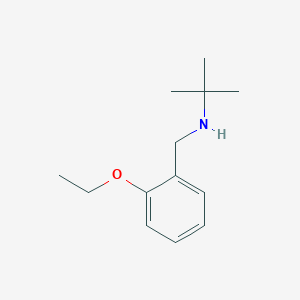![molecular formula C11H16ClNO B249652 2-[(3-Chlorobenzyl)amino]-1-butanol](/img/structure/B249652.png)
2-[(3-Chlorobenzyl)amino]-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorobenzyl)amino]-1-butanol is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as CB-1 and is a member of the beta-adrenergic agonist family. It has been found to have a number of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of CB-1 is not fully understood, but it is believed to work by activating beta-adrenergic receptors in the body. This leads to the activation of cyclic AMP (cAMP), which in turn leads to a number of physiological effects.
Biochemical and Physiological Effects:
CB-1 has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been found to have vasodilatory effects, which can be useful in studies of the cardiovascular system. It has also been shown to have bronchodilatory effects, which can be useful in studies of the respiratory system. In addition, CB-1 has been found to have a number of metabolic effects, including increasing glucose uptake and increasing lipolysis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-1 is its beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. However, there are also some limitations to its use in lab experiments. For example, the synthesis of CB-1 is complex and requires specialized equipment and expertise. In addition, the compound is not widely available, which can make it difficult for researchers to obtain.
Orientations Futures
There are a number of future directions for research on CB-1. One area of research is in the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is in the development of new synthetic methods for CB-1 that are more efficient and cost-effective. Finally, there is also potential for research on the use of CB-1 in the treatment of various diseases, such as asthma and diabetes.
Conclusion:
In conclusion, 2-[(3-Chlorobenzyl)amino]-1-butanol is a valuable tool for researchers in a variety of fields. Its beta-adrenergic agonist activity and its biochemical and physiological effects make it a useful tool for studying a range of physiological processes. While there are some limitations to its use in lab experiments, there is potential for further research on the development of new beta-adrenergic agonists and synthetic methods, as well as its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[(3-Chlorobenzyl)amino]-1-butanol is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzyl chloride with sodium hydroxide to produce 3-chlorobenzyl alcohol. This is then reacted with butylamine to produce the final product, 2-[(3-Chlorobenzyl)amino]-1-butanol. The synthesis of this compound is challenging and requires specialized equipment and expertise.
Applications De Recherche Scientifique
CB-1 has been found to have a number of potential applications in scientific research. One of the main areas of research is in the field of pharmacology. CB-1 has been shown to have beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. It has also been used in studies of the cardiovascular system, as it has been found to have vasodilatory effects.
Propriétés
Nom du produit |
2-[(3-Chlorobenzyl)amino]-1-butanol |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.7 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9/h3-6,11,13-14H,2,7-8H2,1H3 |
Clé InChI |
JCQORVWFVNIMAI-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=CC=C1)Cl |
SMILES canonique |
CCC(CO)NCC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![2-[(5-Chloro-2-methoxybenzyl)amino]ethanol](/img/structure/B249571.png)
![1-{[2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-propanol](/img/structure/B249573.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249574.png)
![2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B249575.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)

![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)